Cas no 1205749-29-6 (3-(Azetidin-3-yl)propanenitrile)

3-(Azetidin-3-yl)propanenitrile is a versatile nitrile-containing heterocyclic compound featuring an azetidine ring, a four-membered nitrogen heterocycle. Its compact structure and functional group reactivity make it a valuable intermediate in organic synthesis and pharmaceutical research. The azetidine moiety offers conformational rigidity, while the nitrile group provides a handle for further derivatization, such as hydrolysis to carboxylic acids or reduction to primary amines. This compound is particularly useful in the development of bioactive molecules, including protease inhibitors and other therapeutic agents, due to its ability to enhance binding affinity and metabolic stability. Its synthetic utility and potential for scaffold diversification underscore its importance in medicinal chemistry.
3-(Azetidin-3-yl)propanenitrile structure
1205749-29-6 structure
商品名:3-(Azetidin-3-yl)propanenitrile
CAS番号:1205749-29-6
MF:C6H10N2
メガワット:110.157001018524
CID:5017208

3-(Azetidin-3-yl)propanenitrile 化学的及び物理的性質

名前と識別子

    • 3-(azetidin-3-yl)propanenitrile
    • SB22680
    • 3-(Azetidin-3-yl)propanenitrile
    • インチ: 1S/C6H10N2/c7-3-1-2-6-4-8-5-6/h6,8H,1-2,4-5H2
    • InChIKey: WLWYNSFXYYVMPO-UHFFFAOYSA-N
    • ほほえんだ: N1CC(CCC#N)C1

計算された属性

  • せいみつぶんしりょう: 110.084398327 g/mol
  • どういたいしつりょう: 110.084398327 g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 8
  • 回転可能化学結合数: 2
  • 複雑さ: 107
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • ぶんしりょう: 110.16
  • 疎水性パラメータ計算基準値(XlogP): -0.1
  • トポロジー分子極性表面積: 35.8

3-(Azetidin-3-yl)propanenitrile 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBLL1892-500MG
3-(azetidin-3-yl)propanenitrile
1205749-29-6 95%
500MG
¥ 2,560.00 2023-03-15
Enamine
EN300-4248282-0.25g
3-(azetidin-3-yl)propanenitrile
1205749-29-6
0.25g
$1156.0 2023-05-25
Enamine
EN300-4248282-5.0g
3-(azetidin-3-yl)propanenitrile
1205749-29-6
5g
$3645.0 2023-05-25
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBLL1892-1g
3-(azetidin-3-yl)propanenitrile
1205749-29-6 95%
1g
¥3201.0 2024-04-25
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBLL1892-100mg
3-(azetidin-3-yl)propanenitrile
1205749-29-6 95%
100mg
¥1155.0 2024-04-25
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBLL1892-250mg
3-(azetidin-3-yl)propanenitrile
1205749-29-6 95%
250mg
¥1538.0 2024-04-25
Ambeed
A260732-1g
3-(Azetidin-3-yl)propanenitrile
1205749-29-6 98%
1g
$570.0 2024-04-25
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1549337-1g
3-(Azetidin-3-yl)propanenitrile
1205749-29-6 98%
1g
¥4945.00 2024-08-09
Enamine
EN300-4248282-0.5g
3-(azetidin-3-yl)propanenitrile
1205749-29-6
0.5g
$1207.0 2023-05-25
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBLL1892-1G
3-(azetidin-3-yl)propanenitrile
1205749-29-6 95%
1g
¥ 3,201.00 2023-03-15

3-(Azetidin-3-yl)propanenitrile 関連文献

3-(Azetidin-3-yl)propanenitrileに関する追加情報

Comprehensive Overview of 3-(Azetidin-3-yl)propanenitrile (CAS No. 1205749-29-6): Properties, Applications, and Industry Insights

3-(Azetidin-3-yl)propanenitrile (CAS No. 1205749-29-6) is a specialized organic compound gaining attention in pharmaceutical and agrochemical research due to its unique azetidine core structure. This nitrile-functionalized derivative exhibits remarkable versatility as a building block for drug discovery, particularly in the development of small molecule therapeutics targeting neurological disorders and metabolic diseases. The compound's molecular scaffold allows for efficient derivatization, making it valuable for high-throughput screening platforms and combinatorial chemistry applications.

Recent studies highlight the growing demand for azetidine-containing compounds like 3-(Azetidin-3-yl)propanenitrile in precision medicine development. Its polar surface area (PSA) and lipophilicity profile make it particularly suitable for designing blood-brain barrier permeable drugs, addressing one of the biggest challenges in central nervous system (CNS) drug development. Researchers are actively exploring its potential in creating allosteric modulators for G-protein coupled receptors (GPCRs), a hot topic in neuropharmacology circles.

The synthesis of CAS 1205749-29-6 typically involves ring-closing strategies of appropriately functionalized precursors, with recent advancements focusing on catalytic asymmetric synthesis to access enantiomerically pure forms. This aligns with the pharmaceutical industry's push toward chiral drug development, where stereochemical purity significantly impacts therapeutic efficacy. Analytical characterization using NMR spectroscopy and mass spectrometry confirms the compound's structural integrity, while HPLC purity analysis ensures it meets rigorous pharmaceutical-grade standards.

From a commercial perspective, 3-(Azetidin-3-yl)propanenitrile has seen increased procurement by contract research organizations (CROs) and academic research institutions specializing in medicinal chemistry. The compound's stability under standard laboratory conditions and compatibility with common organic solvents contribute to its growing popularity. Suppliers are now offering custom scale-up synthesis services to meet the demand from preclinical development programs, particularly those focused on neurodegenerative disease targets like Parkinson's and Alzheimer's.

Environmental and safety considerations for handling CAS 1205749-29-6 follow standard laboratory safety protocols for nitrile compounds. While not classified as hazardous under current regulations, proper personal protective equipment (PPE) including nitrile gloves and eye protection is recommended during manipulation. The compound's biodegradation profile and ecotoxicological data are areas of ongoing research, reflecting the chemical industry's increased focus on green chemistry principles and sustainable synthesis methods.

Future research directions for 3-(Azetidin-3-yl)propanenitrile may explore its potential in proteolysis targeting chimera (PROTAC) development, a cutting-edge approach in targeted protein degradation therapeutics. The compound's ability to serve as a linker component between warhead and E3 ligase binder makes it particularly interesting for this emerging technology. Additionally, its application in covalent inhibitor design through strategic modification of the nitrile group presents another promising avenue for drug discovery innovation.

The global market for azetidine derivatives like 1205749-29-6 is projected to grow significantly, driven by increased R&D investment in orphan drugs and rare disease therapeutics. Patent analysis reveals growing intellectual property activity around structurally related compounds, particularly in kinase inhibitor applications. As the pharmaceutical industry continues to prioritize novel heterocycles for drug development, 3-(Azetidin-3-yl)propanenitrile stands poised to play an increasingly important role in the next generation of bioactive compounds.

おすすめ記事

推奨される供給者
Amadis Chemical Company Limited
(CAS:1205749-29-6)3-(Azetidin-3-yl)propanenitrile
A1037921
清らかである:99%
はかる:1g
価格 ($):513.0